molecular formula C19H17N5O2S B2640577 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852145-45-0

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2640577
CAS No.: 852145-45-0
M. Wt: 379.44
InChI Key: JICUPJGPOULSIX-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features an indole ring, a methoxyphenyl group, and a triazole ring

Preparation Methods

The synthesis of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Coupling of Indole and Triazole Rings: The indole and triazole rings are coupled using a thiol linker, typically through a nucleophilic substitution reaction.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Biology: It may be used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole and triazole rings may facilitate binding to specific sites, while the methoxyphenyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other indole-triazole derivatives, which share structural features but differ in their substituents and functional groups. For example:

    2-((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Has a methoxy group at a different position, potentially altering its properties.

The uniqueness of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-26-13-6-4-5-12(9-13)24-18(22-23-19(24)27-11-17(20)25)15-10-21-16-8-3-2-7-14(15)16/h2-10,21H,11H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICUPJGPOULSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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